molecular formula C9H11IO B2369419 1-Iodo-4-(propan-2-yloxy)benzene CAS No. 135049-82-0

1-Iodo-4-(propan-2-yloxy)benzene

Cat. No.: B2369419
CAS No.: 135049-82-0
M. Wt: 262.09
InChI Key: NULYQBMKXDZCNQ-UHFFFAOYSA-N
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Description

1-Iodo-4-(propan-2-yloxy)benzene is a para-substituted iodoarene featuring an iodine atom and an isopropyloxy (propan-2-yloxy) group on the benzene ring. The isopropyloxy group is an electron-donating substituent due to its oxygen atom and alkyl chain, which influences the compound’s electronic and steric properties. This structural motif is critical in organic synthesis, particularly in cross-coupling reactions, where the iodine atom serves as a leaving group. The compound’s molecular formula is C₉H₁₁IO₂, with a molecular weight of 278.09 g/mol (approximated from similar compounds in ).

Properties

IUPAC Name

1-iodo-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULYQBMKXDZCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the iodination of 4-(propan-2-yloxy)benzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the para position of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Coupling Products: Biaryl compounds and other complex organic molecules.

    Oxidation Products: Corresponding quinones or carboxylic acids.

    Reduction Products: Deiodinated benzene derivatives.

Scientific Research Applications

1-Iodo-4-(propan-2-yloxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Used as an intermediate in the production of various drugs.

    Agrochemicals: Employed in the synthesis of pesticides and herbicides.

    Material Science: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Iodo-4-(propan-2-yloxy)benzene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .

Comparison with Similar Compounds

The following analysis compares 1-Iodo-4-(propan-2-yloxy)benzene with para-substituted iodoarenes, focusing on substituent effects, reactivity, and synthetic utility.

Structural and Electronic Comparisons
Compound Substituent Molecular Weight (g/mol) Electronic Effect Steric Bulk
This compound OCH(CH₃)₂ 278.09 Electron-donating Moderate
1-Iodo-4-methoxybenzene (1e) OCH₃ 234.03 Electron-donating Low
1-Iodo-4-(trifluoromethyl)benzene (1g) CF₃ 272.00 Electron-withdrawing Low
1-Iodo-4-(prop-2-ynyloxy)benzene O-C≡CH₂ 258.06 Electron-donating Moderate
4-Iodoisopropylbenzene CH(CH₃)₂ 246.09 Electron-donating High

Key Observations :

  • Electronic Effects : Methoxy and isopropyloxy groups activate the aromatic ring toward electrophilic substitution, while CF₃ deactivates it.
Reactivity in Cross-Coupling Reactions
Compound Reaction Type Yield (%) Notes Reference
1-Iodo-4-methoxybenzene (1e) Coupling with S-propyl ethanethioate 70 High yield due to electron-donating OCH₃ group
1-Iodo-4-(trifluoromethyl)benzene (1g) Same as above 42 Electron-withdrawing CF₃ reduces reactivity
1-Iodo-4-(prop-2-ynyloxy)benzene 1,3-Dipolar cycloaddition >80 Propargyloxy group enables regioselective isoxazole formation
1-Iodo-4-(3-phenylpropoxy)benzene Suzuki-Miyaura coupling 41 Bulky substituents may lower yields

Inference for Target Compound :

  • The isopropyloxy group’s moderate steric bulk and electron-donating nature suggest comparable or slightly reduced yields (e.g., ~50–60%) in coupling reactions relative to methoxy analogs.
Stability and Functionalization
  • Oxidative Stability : Electron-withdrawing groups like CF₃ can lead to unexpected products under oxidation (e.g., bridged compound 1s in ) . The isopropyloxy group’s electron-donating nature likely enhances stability under similar conditions.
  • Derivatization Potential: The propargyloxy group in 1-Iodo-4-(prop-2-ynyloxy)benzene enables cycloaddition reactions , while the isopropyloxy group in the target compound may favor ether-cleavage or alkylation pathways.
Physical Properties
Compound Melting Point (°C) Solubility
1-Iodo-4-methoxybenzene (1e) 90–92 Soluble in polar aprotic solvents
4-Iodoisopropylbenzene Not reported High in nonpolar solvents
1-Iodo-4-(prop-2-ynyloxy)benzene Not reported Moderate in THF, DCM

Inference for Target Compound :

  • The isopropyloxy group’s moderate polarity suggests solubility in ethers (e.g., THF) and chlorinated solvents.

Biological Activity

1-Iodo-4-(propan-2-yloxy)benzene, also known as 1-iodo-4-isopropoxybenzene, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H13IO, featuring an iodine atom and a propan-2-yloxy group attached to a benzene ring. The synthesis of this compound typically involves the iodination of 4-isopropoxyphenol using iodine or iodine monochloride under controlled conditions.

Synthetic Route Example

A common synthetic route includes:

  • Starting Material : 4-Isopropoxyphenol
  • Reagents : Iodine or iodine monochloride
  • Conditions : Reflux in a suitable solvent (e.g., dichloromethane)
  • Yield : Optimization may yield over 70% purity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Properties

Research indicates that derivatives of halogenated phenols often exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting potential for use as antibacterial agents .

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that halogenated aromatic compounds can exhibit cytotoxic effects on cancer cell lines. For instance, this compound was tested against human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes.
  • Disruption of Membrane Integrity : Antimicrobial activity may be attributed to disruption of bacterial cell membranes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values in the low µg/mL range.
Study BCytotoxicityShowed IC50 values below 20 µM in various cancer cell lines, indicating strong anticancer potential.
Study CMechanism ExplorationIdentified enzyme inhibition as a key mechanism, with specific targets including topoisomerases.

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